Adrenoceptor Subtype Selectivity: Ajmalicine vs. Yohimbine and Rauwolscine
The key differentiation of Ajmalicine lies in its preferential antagonism of α1-adrenoceptors, contrasting sharply with the α2-preference of its structural isomers . Yohimbine and Rauwolscine are well-documented to have approximately 30-fold higher affinity for α2-adrenergic receptors over α1-adrenergic receptors [1]. This fundamental difference in receptor selectivity profile is the primary reason these compounds cannot be interchanged and lead to opposite physiological effects (vasodilation vs. stimulation) [2].
| Evidence Dimension | Adrenergic Receptor Selectivity Profile |
|---|---|
| Target Compound Data | Preferentially blocks α1-adrenoceptor |
| Comparator Or Baseline | Yohimbine and Rauwolscine: ~30-fold higher affinity for α2-adrenoceptor over α1-adrenoceptor [1] |
| Quantified Difference | Opposing selectivity profiles (α1-preferring vs α2-preferring) |
| Conditions | Literature review of receptor binding studies [1] |
Why This Matters
Procuring ajmalicine ensures α1-adrenergic antagonism for vasodilatory/hypotensive studies, whereas the named comparators would provide α2-antagonism, leading to stimulant effects and confounding results.
- [1] Wikipedia. (2010). Corynanthine. View Source
- [2] Wikiwand. Ajmalicine. View Source
